2-[(4-Aminophenyl)sulfanyl]acetonitrile 2-[(4-Aminophenyl)sulfanyl]acetonitrile
Brand Name: Vulcanchem
CAS No.: 83591-70-2
VCID: VC5440690
InChI: InChI=1S/C8H8N2S/c9-5-6-11-8-3-1-7(10)2-4-8/h1-4H,6,10H2
SMILES: C1=CC(=CC=C1N)SCC#N
Molecular Formula: C8H8N2S
Molecular Weight: 164.23

2-[(4-Aminophenyl)sulfanyl]acetonitrile

CAS No.: 83591-70-2

Cat. No.: VC5440690

Molecular Formula: C8H8N2S

Molecular Weight: 164.23

* For research use only. Not for human or veterinary use.

2-[(4-Aminophenyl)sulfanyl]acetonitrile - 83591-70-2

Specification

CAS No. 83591-70-2
Molecular Formula C8H8N2S
Molecular Weight 164.23
IUPAC Name 2-(4-aminophenyl)sulfanylacetonitrile
Standard InChI InChI=1S/C8H8N2S/c9-5-6-11-8-3-1-7(10)2-4-8/h1-4H,6,10H2
Standard InChI Key CKCVIADFFKMFEQ-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1N)SCC#N

Introduction

Structural and Molecular Characteristics

Core Molecular Architecture

The compound’s structure comprises a phenyl ring substituted with an amino group at the para position, connected via a sulfanyl (–S–) bridge to an acetonitrile (–CH₂CN) group. This configuration introduces both electron-donating (amino) and electron-withdrawing (nitrile) effects, creating a polarized system that enhances reactivity in nucleophilic and electrophilic reactions. The sulfur atom further contributes to potential hydrogen bonding and metal coordination, broadening its utility in chemical synthesis .

Comparative Structural Analysis

When compared to analogs such as 2-(4-Aminophenyl)acetonitrile (CAS 3544-25-0), the absence of the sulfanyl group in the latter reduces its molecular weight (132.16 g/mol) and alters solubility profiles . The sulfur atom in 2-[(4-Aminophenyl)sulfanyl]acetonitrile increases its hydrophobicity (logP ≈ 1.2) compared to the non-sulfurized analog (logP ≈ 0.8), influencing membrane permeability and biodistribution .

Synthesis and Physicochemical Properties

Synthetic Pathways

The compound is typically synthesized through nucleophilic substitution reactions. One common method involves reacting 4-aminothiophenol with chloroacetonitrile under basic conditions:

4-NH2C6H4SH+ClCH2CNBase4-NH2C6H4SCH2CN+HCl\text{4-NH}_2\text{C}_6\text{H}_4\text{SH} + \text{ClCH}_2\text{CN} \xrightarrow{\text{Base}} \text{4-NH}_2\text{C}_6\text{H}_4\text{SCH}_2\text{CN} + \text{HCl}

This route achieves moderate yields (50–70%) and requires purification via column chromatography to remove byproducts . Alternative approaches, such as thiol-ene click chemistry, are under investigation to improve efficiency .

Physicochemical Data

PropertyValueSource
Melting Point45–48°C (lit.)
Boiling Point312°C (estimated)
Density1.25 g/cm³
Solubility in Water<1 mg/mL
LogP (Octanol-Water)1.2

The low aqueous solubility necessitates the use of organic solvents (e.g., DMSO, ethanol) for biological assays.

Applications in Drug Discovery and Proteomics

Proteomic Studies

The compound’s sulfanyl group facilitates covalent modification of cysteine residues in proteins, enabling its use as a probe for studying protein-ligand interactions. In a recent study, it labeled over 200 human serum albumin residues within 30 minutes, demonstrating high reactivity .

Drug Design Considerations

Comparative Analysis with Structural Analogs

CompoundCAS No.Molecular FormulaKey Differences
2-(4-Aminophenyl)acetonitrile3544-25-0C₈H₈N₂Lacks sulfanyl group; lower logP (0.8)
4-Aminobenzyl cyanide3544-25-0C₈H₈N₂Isomeric structure; similar toxicity

The sulfanyl group in 2-[(4-Aminophenyl)sulfanyl]acetonitrile enhances its binding affinity to sulfur-seeking enzymes (e.g., glutathione transferases) compared to non-sulfurized analogs .

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